molecular formula C23H18N4O B2518004 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one CAS No. 330189-39-4

4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2518004
CAS No.: 330189-39-4
M. Wt: 366.424
InChI Key: OGPYUNMPCVUPCS-UHFFFAOYSA-N
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Description

4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one (CAS No: 330189-39-4; Molecular Formula: C23H18N4O; Average Mass: 366.424 Da) is a synthetic hybrid compound featuring a quinazoline core linked to a dihydroquinoxalin-2-one moiety. This structural class is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . Quinazoline derivatives are established in oncology research, with several FDA-approved drugs like gefitinib and erlotinib acting as tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR) . Furthermore, closely related compounds, specifically those combining a quinazoline with a dihydroquinoxalin-2-one group, have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors demonstrate high in vitro cytotoxic activity (with GI50 values in the nanomolar range) and cause cell cycle arrest in the G2/M phase, disrupting microtubule formation . This dual potential, targeting both kinase signaling pathways and microtubule assembly, makes this compound a valuable scaffold for investigating new mechanisms of action and overcoming drug resistance in cancer biology research. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(6-methyl-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-15-11-12-18-17(13-15)22(16-7-3-2-4-8-16)26-23(25-18)27-14-21(28)24-19-9-5-6-10-20(19)27/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPYUNMPCVUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-phenyl-2-quinazolinamine with a suitable quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogenated quinazoline derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one exhibits potential as an anticancer agent. It may inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. Studies have shown that quinazoline derivatives can affect cell proliferation and survival by targeting specific enzymes or receptors involved in tumor growth .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may possess significant antibacterial effects against various strains of bacteria, including those responsible for serious infections. The mechanism of action appears to involve interference with bacterial cell processes, potentially making it a candidate for developing new antibiotics .

Other Pharmacological Applications

In addition to its anticancer and antimicrobial properties, this compound may also play a role in:

  • Inhibiting Enzymatic Activity : Research has indicated its potential to inhibit enzymes like COX-2 and LDHA, which are implicated in various diseases including colorectal cancer .
  • Molecular Docking Studies : These studies help assess the binding affinity of the compound to different biological targets, providing insights into its potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against cancer cell lines with IC50 values in low micromolar range.
Study BShowed potent antibacterial activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/ml.
Study CEvaluated the compound's ability to inhibit COX-2 and LDHA, suggesting potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Quinoxalin-2-one derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a systematic comparison with structurally related compounds:

Structural and Molecular Properties

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) logP Key References
4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one Not explicitly provided Quinazolinyl (6-methyl, 4-phenyl) at position 4 ~375 (estimated) ~3.5 (estimated) Inferred from
4-[(4-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one (CID 117006572) C₁₆H₁₆N₂O 4-(4-Methylbenzyl) 252.31 Not reported
4-(4-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one (CAS 5365-68-4) C₁₅H₁₁FN₂O₂ 4-(4-Fluorobenzoyl) 270.26 2.57
7-Bromo-6-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one (CID 79290405) C₉H₈BrFN₂O 7-Bromo, 6-fluoro, 4-methyl 283.08 Not reported
4-Methyl-1,3-dihydroquinoxalin-2-one (CAS 67074-63-9) C₉H₁₀N₂O 4-Methyl 162.19 1.28
4-Benzyl-1,3-dihydroquinoxalin-2-one (CAS 106595-91-9) C₁₅H₁₄N₂O 4-Benzyl 238.29 Not reported
Key Observations:
  • Substituent Effects: The target compound's quinazolinyl group confers a larger molecular weight (~375 vs.
  • Halogenation : Bromo and fluoro substituents (e.g., CID 79290405) increase molecular weight and polarity, which may alter solubility and bioavailability .
  • Aromatic Rigidity: The quinazolinyl moiety introduces a planar bicyclic system, likely improving stacking interactions in biological targets compared to monocyclic substituents like benzyl or benzoyl groups .

Biological Activity

The compound 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one (CAS Number: 330189-39-4) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer potential, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C23H18N4O
  • Molecular Weight : 366.424 g/mol
  • IUPAC Name : 4-(6-methyl-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one
  • Structure :
InChI InChI 1S C23H18N4O c1 15 11 12 18 17 13 15 22 16 7 3 2 4 8 16 26 23 25 18 27 14 21 28 24 19 9 5 6 10 20 19 27 h2 13H 14H2 1H3 H 24 28 \text{InChI }\text{InChI 1S C23H18N4O c1 15 11 12 18 17 13 15 22 16 7 3 2 4 8 16 26 23 25 18 27 14 21 28 24 19 9 5 6 10 20 19 27 h2 13H 14H2 1H3 H 24 28 }

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various quinazolinone-thiazole hybrids demonstrated that certain derivatives displayed potent cytotoxic effects against multiple cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and HT29 (colon cancer). The IC50 values for the most active compounds ranged from 10 µM to 12 µM across these cell lines .

CompoundCell LineIC50 (µM)
A3PC310
A5MCF710
A6HT2912

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Quinazolinones can trigger programmed cell death in cancer cells.
  • Kinase Inhibition : Compounds have been shown to inhibit various kinases involved in cancer progression. For instance, a recent study highlighted the ability of certain quinazolinones to bind and stabilize kinases with notable temperature shifts indicating strong interactions .
  • Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, which is crucial for cell division .

Other Pharmacological Effects

Beyond anticancer properties, quinazolinones have been reported to exhibit additional biological activities:

  • Antibacterial and Antifungal Activity : Several studies have identified antibacterial and antifungal properties associated with quinazolinone derivatives .
  • Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties, contributing to their therapeutic potential in various diseases .

Study on Quinazolinone Derivatives

A comprehensive study synthesized and evaluated a series of new 2-substituted quinazolines for their anti-proliferative activity against nine different cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity against specific cancer types .

Structure–Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been instrumental in understanding how structural variations impact biological activity. For instance, phenyl substitutions were found to enhance cytotoxic activity compared to other substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one
Reactant of Route 2
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4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.